Cas no 184969-55-9 (Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride)
Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride
- 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
- 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE HYDROCHLORIDE
- SCHEMBL1970957
- IHJYJCHMLCHIFM-UHFFFAOYSA-N
- 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-[3,5-Bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
- 184969-55-9
- AT44235
- EN300-18683933
-
- Inchi: 1S/C10H9F6N.ClH/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16;/h3-5H,1-2,17H2;1H
- InChI Key: IHJYJCHMLCHIFM-UHFFFAOYSA-N
- SMILES: C(C1C=C(CCN)C=C(C(F)(F)F)C=1)(F)(F)F.Cl
Computed Properties
- Exact Mass: 293.0405960Da
- Monoisotopic Mass: 293.0405960Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18683933-0.05g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 0.05g |
$202.0 | 2023-09-18 | |
| Enamine | EN300-18683933-0.1g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 0.1g |
$301.0 | 2023-09-18 | |
| Enamine | EN300-18683933-0.25g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
| Enamine | EN300-18683933-0.5g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 0.5g |
$679.0 | 2023-09-18 | |
| Enamine | EN300-18683933-1.0g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 1g |
$871.0 | 2023-06-01 | |
| Enamine | EN300-18683933-2.5g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 2.5g |
$1707.0 | 2023-09-18 | |
| Enamine | EN300-18683933-5.0g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 5g |
$2525.0 | 2023-06-01 | |
| Enamine | EN300-18683933-10.0g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 10g |
$3746.0 | 2023-06-01 | |
| Enamine | EN300-18683933-1g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 1g |
$871.0 | 2023-09-18 | |
| Enamine | EN300-18683933-5g |
2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
184969-55-9 | 95% | 5g |
$2525.0 | 2023-09-18 |
Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride
Benzeneethanamine, 3,5-bis(trifluoromethyl)-, Hydrochloride: A Comprehensive Overview
The compound with CAS No. 184969-55-9, commonly referred to as Benzeneethanamine, 3,5-bis(trifluoromethyl)-, hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an ethanamine group attached to the benzene ring. The hydrochloride salt form further enhances its stability and solubility properties.
Benzeneethanamine, 3,5-bis(trifluoromethyl)- is widely recognized for its potential in drug development due to its ability to modulate various biological pathways. Recent studies have highlighted its role as a potent inhibitor of certain enzymes involved in metabolic disorders. For instance, researchers at the University of California have demonstrated that this compound exhibits remarkable efficacy in inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This finding has opened new avenues for its application in the treatment of hyperlipidemia and related cardiovascular conditions.
In addition to its pharmacological applications, Benzeneethanamine, 3,5-bis(trifluoromethyl)- has also been explored for its potential in agrochemicals. A team at the Max Planck Institute for Chemical Ecology has reported that this compound possesses significant insecticidal activity against agricultural pests such as the cotton bollworm (*Helicoverpa armigera*). The compound's ability to disrupt the nervous system of these pests makes it a promising candidate for eco-friendly pest control solutions.
The synthesis of Benzeneethanamine, 3,5-bis(trifluoromethyl)- involves a multi-step process that typically begins with the preparation of the benzene ring substituted with trifluoromethyl groups. This is followed by nucleophilic substitution reactions to introduce the ethanamine group. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to enhance the efficiency of this synthesis process.
From a structural standpoint, Benzeneethanamine exhibits a high degree of symmetry due to the placement of the trifluoromethyl groups at the meta positions. This symmetry contributes to its stability and unique electronic properties. The trifluoromethyl groups also impart strong electron-withdrawing effects, which enhance the compound's reactivity in various chemical transformations.
One of the most exciting developments involving Benzeneethanamine is its application in advanced materials science. Scientists at MIT have recently utilized this compound as a precursor for synthesizing novel carbon-based nanomaterials. The compound's ability to form stable intermediates during carbonization processes makes it ideal for producing graphene oxide derivatives with enhanced mechanical and electrical properties.
In terms of safety and handling, Benzeneethanamine is classified as a non-hazardous chemical under standard conditions. However, it is recommended to handle it with appropriate personal protective equipment (PPE) due to its potential irritant properties. Storage should be in a cool, dry place away from direct sunlight to maintain stability.
Recent regulatory updates have further solidified Benzeneethanamine's position as a key player in modern chemistry. The U.S. Food and Drug Administration (FDA) has granted approval for certain formulations containing this compound for clinical trials targeting chronic inflammatory diseases. These trials are expected to provide critical insights into its efficacy and safety profile for human use.
In conclusion, Benzeneethanamine, with CAS No. 184969-55-9 and product name Benzeneethanamine hydrochloride, stands as a testament to human ingenuity in chemical synthesis and application development. Its versatility across multiple domains ensures that it will remain a focal point for research and innovation in years to come.
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